molecular formula C16H13F3N4O2 B2927630 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-25-5

1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2927630
CAS No.: 685109-25-5
M. Wt: 350.301
InChI Key: VFQSFCDEECNZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a pyrazolo[3,4-b]pyridine core substituted with:

  • A methyl group at position 1 (N1).
  • A [3-(trifluoromethyl)benzyl]amino group at position 4.
  • A carboxylic acid at position 5.

Properties

IUPAC Name

1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-23-14-11(8-22-23)13(12(7-21-14)15(24)25)20-6-9-3-2-4-10(5-9)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSFCDEECNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 685109-25-5) is a novel pyrazolo derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo framework followed by the introduction of the trifluoromethyl group. The synthetic pathway often employs various reagents and conditions to optimize yield and purity.

Key Synthetic Steps

  • Formation of Pyrazolo Framework : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
  • Introduction of Trifluoromethyl Group : This is commonly achieved through electrophilic fluorination methods.
  • Carboxylic Acid Formation : Final steps often include hydrolysis or oxidation reactions to yield the carboxylic acid functional group.

This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Research indicates that derivatives similar to this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Bacillus cereus and Micrococcus luteus were found to be 32 µg/mL and 128 µg/mL, respectively, indicating potential as an antibacterial agent .

Table: Biological Activity Summary

Activity TypeTarget/PathwayResultReference
Enzyme InhibitionDihydrofolate Reductase (DHFR)High affinity inhibition
Anti-inflammatoryCOX-1/COX-2IC50 values: 19.45 µM (COX-1), 42.1 µM (COX-2)
AntibacterialGram-positive bacteriaMIC = 32 µg/mL (Bacillus cereus)

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a promising antibacterial profile, particularly against resistant strains.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in vivo using carrageenan-induced paw edema models in rats. The compound demonstrated significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations:
  • Compounds with tacrine-linked spacers (Ev2) exhibit dual inhibitory activity, suggesting that bulky substituents can engage multiple binding pockets .
  • Position 5 Functionalization :

    • Carboxylic acids (target compound, Ev6, Ev12) improve solubility and are common in active metabolites, whereas esters (Ev1, Ev19) serve as prodrugs to enhance bioavailability .
    • Amide derivatives (Ev5) derived from the carboxylic acid show potent NAMPT inhibition, indicating that further functionalization at position 5 can modulate activity .

Physicochemical Properties

The trifluoromethyl group and carboxylic acid significantly influence physicochemical parameters:

Table 2: Predicted Physicochemical Properties
Compound Name/ID (Source) Melting Point (°C) Predicted pKa (COOH) LogP (CF3 Contribution)
Target Compound ~153* 4.06 ± 0.30* 2.8–3.5 (high lipophilicity)
1-(Propan-2-yl)... (Ev21) 153 4.06 1.37 (lower due to isopropyl)
Ethyl 4-(phenethylamino)... (Ev19) N/A N/A ~3.0 (ester increases logP)

*Data inferred from structurally similar compounds in and .

  • The CF₃ group increases logP (lipophilicity), which may enhance membrane permeability but reduce aqueous solubility.
  • The carboxylic acid (pKa ~4.06) is deprotonated at physiological pH, favoring ionic interactions with targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives like this compound?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as substituted pyrazole-amines and acrylate derivatives. For example, refluxing 1-methylpyrazol-5-amine with ethyl 2-(aryloyl)-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA), yields pyrazolo[3,4-b]pyridine cores. Post-synthetic modifications (e.g., benzylation at the 4-position) are performed using alkyl halides or benzyl halides under anhydrous conditions . Characterization typically involves 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1H NMR^{1}\text{H NMR} identifies proton environments (e.g., methyl groups at δ ~3.5 ppm, aromatic protons at δ ~7–8 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl carbons (~165–170 ppm) and trifluoromethyl groups (~120 ppm, qq, JCFJ_{C-F} = 270–300 Hz) .
  • IR : Stretching vibrations for carboxylic acid (~1700 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) .
  • Melting Point : Consistency with literature values (e.g., analogues in show melting points of 133–190°C) .

Q. What solvents are suitable for solubility testing and crystallization of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are effective for solubility due to the compound’s carboxylic acid moiety. Crystallization is optimized using ethanol, acetonitrile, or ethyl acetate, often requiring slow evaporation or cooling to −20°C for high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-(trifluoromethyl)benzylamino group?

  • Methodological Answer : Catalytic systems play a critical role. TFA (10–30 mol%) in toluene under reflux achieves ~70–85% yields for similar compounds . Alternative catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions like dimerization. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) helps track intermediate formation. Purification via flash chromatography (C18 reverse-phase columns) improves yield .

Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions often arise from tautomerism or residual solvents. For pyrazolo[3,4-b]pyridines:

  • Tautomer Identification : Perform 15N NMR^{15}\text{N NMR} or computational modeling (DFT) to distinguish 1H vs. 2H tautomers .
  • Solvent Artifacts : Use deuterated DMSO with high purity (>99.9%) to avoid water peaks overlapping with aromatic protons.
  • Byproduct Analysis : LC-MS or HRMS identifies impurities (e.g., unreacted acrylate precursors) .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Biological Assays : Test anti-proliferative activity (e.g., MTT assay on cancer cell lines) with IC50_{50} determination. Compare with analogues lacking the trifluoromethyl group to assess its role .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., mTOR or autophagy-related proteins) based on the carboxylic acid’s hydrogen-bonding potential .
  • Metabolic Stability : Assess in vitro liver microsomal stability to guide lead optimization .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :

  • HPLC Method Development : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Gradient elution (10–90% B over 20 min) and UV detection at 254 nm ensure resolution from metabolites .
  • Validation Parameters : Include linearity (1–100 µg/mL, R2^2 > 0.99), precision (%RSD < 5%), and recovery (>85% in plasma) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.